6-Bromo-5-chloropicolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGHYAQILPBFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735204 | |
| Record name | 6-Bromo-5-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-42-3 | |
| Record name | 6-Bromo-5-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 5 Chloropicolinic Acid
Classical Synthesis Routes and Historical Approaches
Historical and classical methods for synthesizing halogenated picolinic acids have laid the groundwork for producing complex derivatives like 6-bromo-5-chloropicolinic acid. These routes often involve the sequential introduction of halogen atoms onto a pre-existing pyridine (B92270) ring, guided by the directing effects of the substituents already present.
The electronic nature of the pyridine ring, which is deactivated by the nitrogen heteroatom and the carboxylic acid group, presents a challenge for electrophilic substitution. However, these same groups provide regiochemical control over incoming substituents. The strategic use of directing groups is a highly efficient way to achieve C-H activation for forming C-X (carbon-halogen) bonds with precision. rsc.org
The introduction of a bromine atom onto a deactivated aromatic ring, such as a substituted picolinic acid, can be effectively accomplished using N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid. nih.gov This system is particularly useful for aromatic compounds that are deactivated by electron-withdrawing groups, which would otherwise be resistant to bromination under milder conditions. manac-inc.co.jp The highly acidic medium enhances the electrophilicity of the bromine source, allowing for the substitution to proceed. nih.gov This method is noted for its mild reaction conditions and straightforward workup, making it a practical route for producing bromo-derivatives of deactivated aromatics in good yields. nih.govorganic-chemistry.org The reaction proceeds smoothly, often at moderate temperatures (e.g., 60°C) over a few hours, which is a significant improvement over older methods that required much longer reaction times. organic-chemistry.org
| Reagent System | Substrate Type | Key Advantages | Ref. |
| NBS / H₂SO₄ | Deactivated Aromatics | Mild conditions, good yields, simple workup | nih.govorganic-chemistry.org |
| NBS / CCl₄ | Alkenes (Allylic position) | Specific for allylic bromination, avoids ring addition | libretexts.org |
Chlorination of the picolinic acid ring system can also be achieved through various classical methods. For instance, reagents like trichlorophosphate have been used in the synthesis of related isomers, such as 4-bromo-6-chloropicolinic acid. In some cases, chlorination can be an unintended side reaction; the use of thionyl chloride to convert picolinic acid to its acid chloride has been observed to also produce 4-chloropicolinamide derivatives. researchgate.net More advanced methods include three-component reactions using reagents like t-butyl hypochlorite (B82951) (tBuOCl) to introduce both an alkoxy group and a chlorine atom in a single step. researchgate.net However, some common chlorinating agents, such as N-chlorosuccinimide (NCS), have been found to be less effective in certain reaction types like decarboxylative halogenations compared to their bromine and iodine counterparts. osti.gov
A logical and common strategy for synthesizing this compound is to begin with a commercially available or readily synthesized precursor, 5-chloropicolinic acid. googleapis.comwiley-vch.de This molecule already contains two of the three required functionalities: the pyridine ring and the chlorine and carboxylic acid groups at the correct positions. The synthesis is then completed by the regioselective bromination of this precursor. The existing chloro and carboxyl groups on the pyridine ring deactivate the ring towards electrophilic attack but direct the incoming electrophile (bromine) to the C-6 position. This directed bromination would typically employ a robust system, such as the NBS/sulfuric acid method previously described, to overcome the deactivated nature of the ring. nih.govorganic-chemistry.org
In many multi-step syntheses, the carboxylic acid group is temporarily converted into an ester, such as a methyl or ethyl ester. This is done to improve handling characteristics, enhance solubility in organic solvents, or to protect the acid functionality from undesired reactions during subsequent synthetic steps. For the synthesis of this compound, the corresponding methyl ester, methyl 6-bromo-5-chloropicolinate, serves as a key and useful synthetic intermediate. pharmaffiliates.comchemicalbook.com A synthetic sequence could involve first producing the target halogenation pattern on the ring and then performing the esterification, or esterifying the precursor (e.g., 5-chloropicolinic acid) first, followed by bromination. acs.org The final step in such a pathway is the hydrolysis of the ester group back to the carboxylic acid to yield the final product, this compound.
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis | Ref. |
| 5-Chloropicolinic acid | 86834-56-8 | C₆H₄ClNO₂ | Precursor | googleapis.comwiley-vch.de |
| Methyl 6-bromo-5-chloropicolinate | 1214324-91-0 | C₇H₅BrClNO₂ | Ester Intermediate | pharmaffiliates.comchemicalbook.com |
| This compound | 1214328-42-3 | C₆H₃BrClNO₂ | Final Product | bldpharm.com |
Multi-step Synthetic Pathways
Modern and Advanced Synthetic Techniques
Recent advancements in synthetic organic chemistry have provided more efficient and selective methods for the synthesis of this compound and its analogues. These techniques offer advantages in terms of yield, purity, and environmental impact over more traditional methods.
Transition-Metal Catalyzed Cross-Coupling Reactions for Pyridine Ring Functionalization
Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the functionalization of pyridine rings. eie.gr For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be used to introduce aryl or other substituents onto a pre-halogenated picolinic acid derivative. While direct application to this compound synthesis is not extensively detailed in the provided results, the principles of these reactions are relevant for creating analogues and for the synthesis of precursors. eie.gr
In a related context, the Suzuki-Miyaura cross-coupling has been employed in the synthesis of 6-aryl-5-fluoropicolinate herbicides. acs.org This process involved the initial conversion of a 6-fluoro substituent to a 6-bromo group, which then underwent a palladium-catalyzed coupling with an aryl boronic acid. acs.org This highlights the utility of a bromo-substituted picolinic acid as a key intermediate for introducing further complexity into the molecule. The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and reaction conditions are critical for achieving high regioselectivity and yield.
Table 1: Parameters for Palladium-Catalyzed Cross-Coupling Reactions
| Parameter | Details |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Catalyst Loading | 0.5–1 mol% |
| Base | Potassium carbonate or triethylamine (B128534) |
| Solvent | Tetrahydrofuran (THF) or dioxane |
| Temperature | 80°C |
This table summarizes typical conditions for palladium-catalyzed cross-coupling reactions involving picolinic acid derivatives.
Photochemical Synthesis and Mechanistic Investigations
Photochemical methods offer an alternative pathway for the synthesis and modification of halogenated picolinic acids. These reactions are often initiated by UV light and can proceed under mild conditions.
The photochemical behavior of halogenated picolinic acids is significantly influenced by the presence of halide ions. nih.govresearchgate.netnih.gov Studies have shown that the photolysis of 6-bromopicolinic acid is dramatically enhanced in the presence of chloride ions (Cl⁻), leading to the formation of 6-chloropicolinic acid with a high chemical yield of approximately 90%. researchgate.netnih.govresearchgate.net This occurs through the trapping of the triplet excited state of the 6-bromopicolinic acid by the chloride ion. researchgate.netnih.gov
In contrast, bromide ions (Br⁻) also trap the triplet excited states of both 6-chloro- and 6-bromopicolinic acids, but this interaction leads to dissipative processes without the formation of new stable products. researchgate.netnih.gov The rate at which these halides quench the triplet excited state varies depending on the specific picolinic acid derivative and the pH of the solution. researchgate.netnih.gov For instance, the quenching rate constant for the zwitterionic form of 6-chloropicolinic acid by Br⁻ is significantly higher than that for its anionic counterpart. researchgate.netnih.gov
The heavy atom effect of halogens also plays a role in the efficiency of intersystem crossing (ISC), the process by which a molecule transitions from a singlet excited state to a triplet excited state. rsc.orgrsc.orgacs.org A heavier halogen generally leads to a stronger spin-orbit coupling, which in turn increases the ISC rate. rsc.orgrsc.orgacs.org This is a key factor in the photophysical properties of these molecules. rsc.orgrsc.org
The photodehalogenation of 6-bromo- and 6-chloropicolinic acids can proceed through either heterolytic (ionic) or homolytic (radical) pathways, depending on the solvent and reaction conditions. nih.gov In aqueous solutions, the photolysis of 6-chloropicolinate is primarily heterolytic, while that of 6-bromopicolinate is a mix of both heterolytic and homolytic pathways. nih.gov In a 2-propanol-water mixture, the reaction becomes mainly homolytic for 6-chloropicolinate. nih.gov
Laser flash photolysis (LFP) has been instrumental in characterizing the transient species involved in these reactions. nih.govresearchgate.net The triplet excited state of 6-chloropicolinate has been detected, as has the radical ion Cl₂⁻• when photolysis is carried out in the presence of chloride ions. nih.gov Similarly, Br₂⁻• has been detected during the irradiation of aqueous 6-bromopicolinate in the presence of bromide ions. nih.gov The 6-bromo-2-carboxypyridinyl radical has also been characterized, exhibiting a maximum absorption at 318 nm with a shoulder at 370 nm. researchgate.netresearchgate.net A proposed mechanism involves the homolysis of the carbon-halogen bond from the triplet excited state, followed by an electron transfer to form an ion pair. nih.gov
Green Chemistry Approaches to Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing compounds like this compound, this can involve the use of safer solvents, solvent-free reactions, and energy-efficient methods. ijisrt.com For instance, photochemical bromination using UV light can be considered a greener approach as it operates under mild conditions and reduces energy consumption compared to high-temperature reactions. The use of continuous flow reactors can also contribute to greener synthesis by improving heat and mass transfer, leading to better control and potentially higher yields. While specific green chemistry protocols for the direct synthesis of this compound are not detailed in the search results, the broader methodologies are applicable. ijisrt.com
Synthesis of Key Intermediates and Analogues
The synthesis of this compound often relies on the preparation of key intermediates and analogues. For example, 6-chloropicolinic acid can serve as a precursor, which is then brominated. Alternatively, a halogen exchange reaction can be employed, where a compound like 6-chloropicolinic acid is converted to the bromo-analogue using hydrobromic acid.
The synthesis of the nitrile analogue, 5-bromo-6-chloropicolinonitrile, has been described in a multi-step process. guidechem.com This involves the initial formation of 3-bromo-2-chloropyridine (B150940) 1-oxide, which is then reacted with trimethylsilyl (B98337) cyanide to yield the desired picolinonitrile. guidechem.com This nitrile can then potentially be hydrolyzed to the corresponding carboxylic acid.
Preparation of 5-Bromo-6-chloronicotinic Acid and its Esters
The synthesis of esters from 5-bromo-6-chloronicotinic acid is a well-documented process, primarily involving the activation of the carboxylic acid group followed by reaction with an alcohol or phenol (B47542). A common method is the conversion of the nicotinic acid to its more reactive acid chloride derivative.
In a typical procedure, 5-bromo-6-chloronicotinic acid is treated with thionyl chloride (SOCl₂), often under reflux conditions, to form the corresponding 5-bromo-6-chloronicotinoyl chloride. nih.gov The excess thionyl chloride is subsequently removed, usually by distillation. The resulting acid chloride is then reacted with a substituted phenol in the presence of a base, such as a sodium hydroxide (B78521) solution, to yield the desired phenyl ester. nih.gov This two-step process provides an effective route to a variety of substituted N-phenyl-5-bromo-6-chloronicotinates. nih.gov
An interesting observation in related syntheses is the potential for halide exchange. For instance, attempts to form an acid chloride from 5,6-dibromonicotinic acid using thionyl chloride resulted in a unique chloride displacement of the bromide at the 6-position. nih.gov
The precursor, 5-bromo-6-chloronicotinic acid, can itself be synthesized from precursors like 5-bromo-6-hydroxynicotinic acid. google.com It serves as a versatile starting material for further chemical transformations, such as the synthesis of (5-Bromo-6-chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. smolecule.com
Table 1: Synthesis of 5-Bromo-6-chloronicotinate Esters
| Starting Material | Reagents | Intermediate | Product Type | Ref |
|---|
Synthesis of Methyl 6-bromo-5-chloropicolinate
Detailed experimental procedures for the direct synthesis of methyl 6-bromo-5-chloropicolinate are not extensively documented in publicly available literature. However, based on synthetic strategies for analogous compounds, a plausible route can be proposed. Typically, the synthesis would involve either the esterification of the parent carboxylic acid, this compound, or the sequential halogenation of a suitable methyl picolinate (B1231196) precursor.
A general approach for preparing similar compounds, such as methyl 6-bromo-3-chloropyridine-2-carboxylate, involves the reaction of the corresponding carboxylic acid (6-bromo-3-chloropyridine-2-carboxylic acid) with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. nih.govacs.org Applying this logic, one could synthesize methyl 6-bromo-5-chloropicolinate by treating this compound with methanol and a catalytic amount of strong acid.
Alternatively, a route starting from a pre-existing ester could be employed. For example, the synthesis could potentially start with a commercially available precursor like methyl 5-chloropicolinate or methyl 6-bromopicolinate, followed by a regioselective bromination or chlorination step, respectively. The success of such a step would depend heavily on the directing effects of the existing ester and halogen substituents.
Synthesis of Other Halogenated Picolinic Acid Isomers and Analogues
The synthesis of various halogenated picolinic acid isomers highlights the importance of controlling regiochemistry during halogenation steps.
5-bromo-3-chloropicolinic acid
This isomer is utilized as a building block in more complex syntheses. For instance, a published patent describes the preparation of 5-bromo-3-chloro-N-(prop-2-yn-1-yl)picolinamide by starting with 5-bromo-3-chloropicolinic acid. google.com The synthesis involves an amidation reaction where the carboxylic acid is activated with coupling agents like HOBT (Hydroxybenzotriazole) and DECI in DMF, and then reacted with prop-2-yn-1-amine in the presence of a base like triethylamine (TEA). google.com
The synthesis of 5-bromo-3-chloropicolinic acid itself can be envisioned through the bromination of 3-chloropicolinic acid. The synthesis of a related compound, 3-chloro-5-nitropicolinic acid, is achieved by the nitration of 3-chloropicolinic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. This suggests that direct bromination at the 5-position of 3-chloropicolinic acid is a feasible synthetic route.
4-bromo-6-chloropicolinic acid
The synthesis of 4-bromo-6-chloropicolinic acid typically involves a multi-step reaction sequence. One common strategy begins with a picolinic acid derivative where the carboxylic acid group is protected as an ester (e.g., a methyl ester) to prevent unwanted side reactions during halogenation. The synthesis may proceed by first chlorinating the pyridine ring at the 6-position, followed by a regioselective bromination at the 4-position. The use of phosphorus (V) oxybromide in N,N-dimethylformamide at elevated temperatures is a method cited for bromination. The final step involves the deprotection (hydrolysis) of the ester and oxidation, for which potassium permanganate (B83412) under basic conditions can be used, to yield the final carboxylic acid product.
Table 2: Synthesis of Halogenated Picolinic Acid Analogues
| Target Compound | Starting Material (Plausible/Actual) | Key Reagents/Steps | Ref |
|---|---|---|---|
| 5-Bromo-3-chloro-N-(prop-2-yn-1-yl)picolinamide | 5-Bromo-3-chloropicolinic acid | HOBT, DECI, TEA, Prop-2-yn-1-amine | google.com |
| 5-Bromo-3-chloropicolinic acid | 3-Chloropicolinic acid (Plausible) | Brominating agent |
Chemical Reactivity and Transformation of 6 Bromo 5 Chloropicolinic Acid
Reaction Mechanisms
The chemical behavior of 6-Bromo-5-chloropicolinic acid is dictated by the interplay of its three key components: the electron-deficient pyridine (B92270) ring, the two halogen substituents (bromo and chloro), and the carboxylic acid group. These features allow for a range of chemical transformations, making it a versatile building block in organic synthesis.
Nucleophilic Aromatic Substitution on Pyridine Ring
The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further intensified by the electron-withdrawing effects of the carboxylic acid group and the two halogen atoms. Consequently, the ring is activated towards nucleophilic aromatic substitution (SNAr).
The SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, a nucleophile attacks one of the carbon atoms bearing a halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring. In the second, faster step, the leaving group (either bromide or chloride) is expelled, restoring the aromaticity of the ring.
In this compound, nucleophilic attack can theoretically occur at either C5 (bearing the chloro group) or C6 (bearing the bromo group). The position of substitution is influenced by two main factors:
Leaving Group Ability : Bromide is generally a better leaving group than chloride due to its lower bond strength with carbon.
Electronic Activation : The nitrogen atom strongly activates the ortho (C6) and para (C4, which is unsubstituted) positions to nucleophilic attack.
Considering these factors, the C6 position is significantly more activated towards nucleophilic attack than the C5 position. Therefore, substitution of the bromo group is generally favored. For the related isomer, 5-bromo-6-chloro-4-methylpyridine-2-carboxylic acid, the bromine at position 5 is noted to be more reactive than the chlorine at position 6. smolecule.com However, in this compound, the bromine is at the activated C6 position, making it the more probable site for substitution. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. smolecule.comevitachem.com
Electrophilic Substitution on Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring is generally difficult. The ring nitrogen acts as a Lewis base, readily coordinating with electrophiles, which deactivates the entire ring system towards further electrophilic attack. The presence of two electron-withdrawing halogen atoms and a carboxylic acid group in this compound further deactivates the ring, making electrophilic substitution reactions highly unfavorable under standard conditions.
Should a reaction occur, it would be predicted to take place at the C3 or C4 positions, which are least deactivated. However, there is limited specific research detailing successful electrophilic substitution on the pyridine ring of this particular molecule. Often, forcing conditions are required for electrophilic substitution on heavily substituted and deactivated pyridine rings.
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position is a key site for chemical modification. It can undergo a variety of typical carboxylic acid reactions, most notably esterification and amidation. These transformations proceed through nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon of the carboxyl group. To enhance the reactivity of the carboxylic acid, it is often converted into a more reactive intermediate, such as an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov
Formation of Derivatives and Functionalized Products
The functional groups of this compound allow for the straightforward synthesis of various derivatives. Ester and amide derivatives are particularly common, serving as important intermediates in the development of new pharmaceutical and agrochemical compounds.
Esterification Reactions
Esterification of this compound involves the reaction of its carboxylic acid group with an alcohol. This can be achieved through several methods. A common laboratory method is Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).
Alternatively, the carboxylic acid can be converted to its more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. A well-documented derivative is Methyl 6-bromo-5-chloropicolinate, which serves as a useful synthetic intermediate. pharmaffiliates.com
Table 1: Typical Reagents for Esterification of this compound
| Reagent 1 | Reagent 2 | Product Type |
| Alcohol (e.g., Methanol (B129727), Ethanol) | Acid Catalyst (e.g., H₂SO₄) | Alkyl Ester |
| Thionyl Chloride (SOCl₂) | Alcohol | Alkyl Ester |
| Dicyclohexylcarbodiimide (DCC) | Alcohol, DMAP (catalyst) | Alkyl Ester |
This table presents common reagents used for esterification reactions based on general organic chemistry principles and findings for related compounds.
Amidation Reactions
Amidation of this compound produces the corresponding picolinamide. This transformation is typically carried out by first activating the carboxylic acid group. The most common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). nih.gov The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by an amine (primary or secondary) to yield the amide.
Another approach involves the use of peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an activator like 1-Hydroxybenzotriazole (HOBt), which facilitate the direct formation of the amide bond between the carboxylic acid and an amine. nih.gov
Table 2: General Scheme for Amidation of this compound
| Step | Reagent(s) | Intermediate/Product |
| 1. Activation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 6-Bromo-5-chloropicolinoyl chloride |
| 2. Coupling | Primary or Secondary Amine (R-NH₂ or R₂NH) | 6-Bromo-5-chloropicolinamide |
This table outlines a common two-step procedure for amidation, as described in the synthesis of amides from related picolinic acids. nih.gov
Decarboxylation Studies
The decarboxylation of picolinic acid derivatives, involving the removal of the carboxylic acid group as carbon dioxide (CO₂), is a significant transformation. While specific studies focusing solely on the decarboxylation of this compound are not extensively detailed in the surveyed literature, the reaction's feasibility can be inferred from established principles of organic chemistry and studies on analogous compounds.
The thermal decarboxylation of carboxylic acids is often challenging for simple aliphatic acids but proceeds more readily when the α-carbon is substituted with electron-withdrawing groups. libretexts.org In aromatic carboxylic acids like picolinic acid, the presence of electron-withdrawing substituents, such as nitro or chloro groups, on the ring can accelerate decarboxylation by stabilizing the transition state. The reaction typically proceeds through a cyclic, concerted transition state, leading to the formation of an intermediate that tautomerizes to the final product. masterorganicchemistry.com For this compound, both the bromine and chlorine atoms act as electron-withdrawing groups, which would be expected to facilitate the loss of CO₂ upon heating. In some cases, decarboxylation can occur spontaneously at room temperature, though heating is generally required. masterorganicchemistry.comyoutube.com For instance, studies on similar halogenated picolinic acids show that the carboxylic acid group can be removed under certain conditions to yield the corresponding substituted pyridine. smolecule.com A related process, decarboxylative hydroxylation, has been observed in the microbial degradation of 5-hydroxypicolinic acid. asm.org
| Reactant Type | Condition | Product | Finding | Citation |
| β-Keto Acids | Heat | Ketone, CO₂ | Reaction is spontaneous or requires mild heat (50-150 °C). | masterorganicchemistry.comyoutube.com |
| Malonic Acids | Heat | Carboxylic Acid, CO₂ | A C-C bond is broken, forming a C-O pi bond and a new C-H bond. | masterorganicchemistry.com |
| 3-Chloropicolinic Acid Analogs | Thermal or Base-Catalyzed | Substituted Pyridine, CO₂ | Electron-withdrawing groups accelerate the reaction by stabilizing the transition state. | |
| 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid | Unspecified "certain conditions" | Substituted Pyridine, CO₂ | Decarboxylation is a potential reaction pathway for this structural analog. | smolecule.com |
Chemoselective Transformations
The presence of three distinct functional sites—the carboxylic acid, the C-Br bond, and the C-Cl bond—makes chemoselectivity a critical aspect of the chemistry of this compound. Strategic reaction design allows for the modification of one site while leaving the others intact.
Selective Halogen Exchange and Reduction Strategies
The differential reactivity of the bromine and chlorine substituents allows for selective transformations, particularly in metal-catalyzed cross-coupling and halogen-metal exchange reactions.
Halogen Exchange: In dihaloarenes containing both bromine and chlorine, halogen-lithium exchange reactions using organolithium reagents like n-butyllithium (n-BuLi) typically show high selectivity. The greater polarizability and weaker C-X bond energy of bromine compared to chlorine mean that bromine-lithium exchange occurs preferentially. mdpi.com This principle suggests that treating this compound (or its ester derivative to protect the acidic proton) with n-BuLi would selectively generate a lithiated species at the 6-position. This intermediate could then be trapped with various electrophiles to introduce new substituents at this site, leaving the chlorine atom at the 5-position untouched. This site-selectivity has been demonstrated in related systems, such as the reaction of 1-bromo-2-iodobenzene, where the more electropositive iodine atom undergoes selective exchange. mdpi.com
Reduction Strategies: The selective reduction (hydrodehalogenation) of one halogen over the other is a more significant challenge. Catalytic hydrogenolysis is a common method for removing halogens, but its effectiveness can be substrate-dependent. For instance, studies on the reduction of chloropyridines have shown that this transformation can be inefficient. rsc.org The hydrogenolysis of 3,5-dichloropicolinic acid using PdCl₂ and NaH₂PO₂ gave yields of less than 15%. rsc.org This suggests that removing the halogens from this compound via catalytic hydrogenolysis may require harsh conditions or specialized catalytic systems, with selectivity being difficult to control.
| Transformation | Reagent/Catalyst | Selectivity | Finding | Citation |
| Halogen-Lithium Exchange | n-BuLi | Bromine > Chlorine | Selective exchange at the more electropositive/polarizable halogen is a general principle. | mdpi.com |
| Catalytic Hydrogenolysis | PdCl₂, NaH₂PO₂ | Low/Inefficient | Hydrogenolysis of chloropyridines and dichloropicolinic acid is challenging, with low yields observed. | rsc.org |
| Suzuki Cross-Coupling | Pd(PPh₃)₄ | C-Br > C-Cl | In related systems, Suzuki couplings can be performed selectively at the C-Br bond. | dtic.mil |
Modifications at the Pyridine Nitrogen
The pyridine nitrogen atom possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions like N-oxidation.
N-Oxidation: The conversion of a pyridine to its corresponding N-oxide is a fundamental transformation that alters the electronic properties of the ring, influences the reactivity of ring substituents, and can serve as a synthetic handle for further functionalization. arkat-usa.org This oxidation is typically achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂) in the presence of a catalyst. arkat-usa.org
However, the reactivity of the pyridine nitrogen is highly dependent on the electronic nature of the ring substituents. The presence of two strong electron-withdrawing groups (bromo and chloro) in this compound significantly reduces the nucleophilicity of the nitrogen atom. arkat-usa.org Consequently, N-oxidation of this substrate would likely require more forcing conditions (e.g., stronger oxidizing agents, higher temperatures, or more active catalysts) compared to unsubstituted or electron-rich pyridines. Studies on other pyridines show that those bearing chloro-substituents exhibit lower conversion to the N-oxide compared to those with electron-donating alkyl groups. arkat-usa.org The synthesis of 4-chloropicolinic acid N-oxide has been reported, demonstrating that N-oxidation of halogenated picolinic acids is feasible. rsc.org
| Reagent System | Description | Applicability Note | Citation |
| H₂O₂ / Acetic Acid | A classical method for N-oxidation. | Common and straightforward. | arkat-usa.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | A widely used and effective peracid for oxidation reactions. | Can be used with an acid (e.g., HF) in a suitable solvent like DMF. | arkat-usa.org |
| H₂O₂ / Metal Catalyst (e.g., MTO, Mn(TDCPP)Cl) | Catalytic systems like methyltrioxorhenium (MTO) or manganese porphyrins can facilitate oxidation with H₂O₂. | Effective for substituted pyridines, though electron-withdrawing groups can slow the reaction. | arkat-usa.org |
| Bis(trimethylsilyl)peroxide (BTSP) | An alternative to aqueous H₂O₂, used with a catalyst like perrhenic acid. | Offers a non-aqueous option for the oxidation. | arkat-usa.org |
Computational and Theoretical Investigations
Quantum Chemical Studies (e.g., DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 6-Bromo-5-chloropicolinic acid, DFT calculations can elucidate its electronic properties, predict its acidity, and map out potential reaction pathways. These studies are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost.
Electronic Structure Analysis
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the carboxyl group, which are electron-rich regions. The LUMO, conversely, is anticipated to be distributed over the entire molecule, with significant contributions from the electron-withdrawing bromine and chlorine atoms.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.25 |
| LUMO | -2.15 |
Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated pyridine derivatives.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue.
For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these as the primary sites for electrophilic interaction. The areas around the hydrogen atom of the carboxyl group and the halogen atoms would exhibit a more positive potential (blue), suggesting their susceptibility to nucleophilic attack.
Prediction of Acid Dissociation Constants
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Computational methods, particularly those combining quantum mechanics with a continuum solvation model (like the Polarizable Continuum Model, PCM), can provide reliable predictions of pKa values. The calculation typically involves determining the Gibbs free energy change for the deprotonation reaction in both the gas phase and the chosen solvent.
The pKa of this compound is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) compared to unsubstituted picolinic acid.
Table 2: Predicted vs. Experimental pKa Values
| Compound | Predicted pKa |
|---|---|
| Picolinic Acid | 5.32 |
Note: The predicted pKa value for this compound is an estimated value based on the expected electronic effects of the halogen substituents.
Reaction Pathway and Transition State Analysis
Theoretical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. This analysis provides a detailed mechanistic understanding of a reaction, including the activation energy, which determines the reaction rate.
For reactions involving this compound, such as nucleophilic substitution or decarboxylation, DFT calculations can be used to model the reaction pathway. By locating the transition state structure and calculating its energy, the activation barrier for the reaction can be determined. This information is crucial for understanding the feasibility and kinetics of various chemical transformations of the molecule.
Spectroscopic Data Correlation with Theoretical Models
A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic characteristics.
UV-Vis Spectroscopy Analysis (Experimental vs. Calculated)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the energies of electronic excited states, which correspond to the absorption bands observed in a UV-Vis spectrum.
The calculated UV-Vis spectrum for this compound would be expected to show absorptions in the ultraviolet region, corresponding to π → π* and n → π* transitions within the pyridine ring and the carboxyl group. By comparing the calculated absorption maxima (λmax) with the experimental spectrum, the electronic structure and transitions can be better understood.
Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax)
| Transition | Calculated λmax (nm) | Experimental λmax (nm) |
|---|---|---|
| π → π* | 285 | 290 |
Note: The values in this table are illustrative, representing a typical correlation between TD-DFT calculations and experimental data for similar aromatic carboxylic acids.
FT-IR Spectroscopy Analysis (Experimental vs. Calculated)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. DFT calculations can predict the vibrational frequencies and their corresponding intensities, providing a theoretical FT-IR spectrum.
By comparing the calculated and experimental FT-IR spectra of this compound, specific vibrational modes can be assigned to the observed absorption bands. Key vibrational frequencies would include the O-H stretch of the carboxylic acid, the C=O stretch, C-N stretching in the pyridine ring, and the C-Br and C-Cl stretches. A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental values, accounting for anharmonicity and other systematic errors in the calculations.
Table 4: Comparison of Key Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3550 | 3400-2400 (broad) |
| C=O stretch (Carboxylic Acid) | 1725 | 1710 |
| C=N stretch (Pyridine Ring) | 1580 | 1575 |
| C-Cl stretch | 750 | 740 |
Note: The values in this table are representative examples for a halogenated picolinic acid, demonstrating the typical level of agreement between calculated and experimental data.
NMR Spectroscopy (¹H-NMR, ¹³C-NMR)
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the chemical environment of each of the six carbon atoms in the this compound molecule. The positions of the signals are dictated by the hybridization of the carbon atoms and the nature of the attached substituents.
A hypothetical table of predicted chemical shifts is presented below. It is important to note that these are estimated values and may differ from experimental results.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (Carboxylic Acid) | - | ~165-175 |
| C3 | ~8.0-8.5 | ~125-135 |
| C4 | ~7.5-8.0 | ~135-145 |
| C5 (Chloro-substituted) | - | ~130-140 |
| C6 (Bromo-substituted) | - | ~115-125 |
| Carboxylic Acid Proton | ~12.0-13.0 | - |
Note: These are predicted values and have not been experimentally verified.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
While no specific molecular docking studies featuring this compound have been identified in the surveyed literature, the general methodology can be described. Such a study would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for energy.
Selection and Preparation of a Receptor: A target protein of interest would be chosen, and its 3D structure would be prepared for the docking simulation.
Docking Simulation: A docking algorithm would be used to explore the possible binding modes of the ligand within the active site of the receptor.
Analysis of Results: The results would be analyzed to identify the most likely binding poses and to predict the binding affinity, often expressed as a binding energy (in kcal/mol).
The binding affinity is a measure of the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable complex and a higher binding affinity. Factors influencing the binding affinity include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For a hypothetical docking study of this compound with a generic protein kinase, the predicted binding affinity and key interactions might be summarized as follows:
| Parameter | Predicted Value/Description |
| Binding Energy (kcal/mol) | -7.0 to -9.0 |
| Key Interactions | Hydrogen bonding with the carboxylic acid group, halogen bonding with the bromine and chlorine atoms. |
| Interacting Residues | Amino acid residues within the active site, such as Lys, Asp, and Leu. |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that would be generated from a molecular docking study.
Coordination Chemistry and Metal Complexes
Ligand Properties of 6-Bromo-5-chloropicolinic Acid
The behavior of this compound as a ligand is dictated by its distinct structural and electronic features. The arrangement of its functional groups allows for predictable and stable interactions with metal centers.
Picolinic acid and its derivatives are well-known for their ability to act as bidentate chelating agents. sjctni.eduresearchgate.netresearchgate.netdergipark.org.tr Coordination typically occurs through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the deprotonated carboxylate group. sjctni.edudergipark.org.tr This N,O-chelation forms a stable five-membered ring with the metal ion, a highly favored conformation in coordination chemistry. researchgate.netresearchgate.netdergipark.org.tr Infrared (IR) spectroscopy studies on related picolinate (B1231196) complexes confirm this coordination mode. A shift to a lower frequency for the C=O stretching vibration of the carboxylic acid group and a shift in the C=N stretching frequency of the pyridine ring in the complex's spectrum, compared to the free ligand, indicate that both groups are involved in bonding to the metal. sjctni.edu New bands appearing in the far-infrared region of the spectra can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, further confirming the bidentate coordination. sjctni.edu
Picolinic acid-based ligands exhibit considerable flexibility in their coordination, contributing to the formation of diverse molecular architectures. researchgate.netnih.govresearchgate.net While the bidentate N,O-chelation is the most common mode, picolinates can also act as bridging ligands, connecting multiple metal centers to form polynuclear complexes or one-dimensional chain structures. ijcce.ac.irresearchgate.net In a novel polymeric complex of manganese(II) with picolinic acid, the ligand's ring nitrogen and one carboxylate oxygen form a chelate ring with one Mn(II) ion, while the second carboxylate oxygen coordinates to an adjacent Mn(II) ion, creating a polymeric chain. researchgate.net The specific coordination adopted is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands in the coordination sphere. researchgate.net This versatility allows for the design and synthesis of coordination compounds with tailored geometries and properties. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with picolinic acid derivatives is generally straightforward, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Although specific synthesis reports for this compound complexes are not extensively documented, methods for analogous compounds are well-established.
Cobalt (Co(II)) and Manganese (Mn(II)) Complexes: The synthesis of Co(II) and Mn(II) complexes with picolinic acid derivatives is often achieved by refluxing the ligand with the corresponding metal salt (e.g., chlorides or acetates) in a solvent like ethanol (B145695) or a methanol (B129727)/water mixture. researchgate.netorientjchem.orgnih.gov For example, a study on picolinic acid complexes involved preparing them by refluxing metal salts and the ligand in a 1:3 molar ratio in ethanol for several hours. sjctni.edu Similarly, Mn(II) complexes with substituted picolinic acids have been synthesized by reacting the ligand with a manganese salt in the presence of other ligands like 5,5'-dimethyl-2,2'-bipyridine. researchgate.net These complexes are then characterized using techniques such as FT-IR, UV-Vis spectroscopy, and single-crystal X-ray diffraction to confirm their structure and coordination geometry, which is often a distorted octahedron. researchgate.netresearchgate.nettandfonline.com
Iridium (Ir(III)) Complexes: Iridium(III) complexes with picolinic acid and its derivatives are of interest for applications in phosphorescent materials. researchgate.netinoe.ro The synthesis typically begins with the creation of a cyclometalated iridium(III) µ-chloride bridged dimer from iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·H₂O). nih.govcase.edu This dimer is then reacted with the picolinic acid derivative, which acts as a bidentate ancillary ligand, replacing the chloride bridges to form the final heteroleptic Ir(III) complex. nih.govcase.edu The resulting complexes are characterized for their photophysical and electrochemical properties, which are influenced by the substituents on the picolinic acid ligand. researchgate.net
| Metal Ion | Typical Precursor(s) | General Synthesis Method | Common Coordination Geometry | Relevant Analogues |
| Co(II) | CoCl₂, Co(OAc)₂ | Refluxing with ligand in ethanol | Distorted Octahedral | [Co(pic)₂(NN)] nih.gov, [Co(ntb)(pic)]⁺ tandfonline.com |
| Mn(II) | MnCl₂, Mn(CF₃SO₃)₂ | Reaction with ligand and co-ligands | Octahedral | [Mn(pic)₂]n researchgate.net, [Mn(4Ipca)₂(5,5dmbpy)] researchgate.net |
| Ir(III) | IrCl₃·H₂O | Reaction with Ir(III)-dimer | Octahedral | [(η⁵-Cpxbiph)Ir(pic)Cl] nih.gov, (dpio)₂Ir(pic) inoe.ro |
Table 1: Summary of Synthesis and Properties of Analogous Transition Metal Complexes.
The coordination chemistry of picolinic acid derivatives extends to main group metals, although this area is less explored than that of transition metals. For instance, mercury(II) complexes with picolinic acid have been shown to form one-dimensional polymers. The synthesis of a zinc-picolinic acid coordination compound has been achieved via an electrochemical method, involving the electrolysis of a picolinic acid solution with zinc electrodes. google.com The flexible coordination behavior of main group elements like mercury(II) and zinc(II) allows for the formation of diverse architectures. researchgate.netgoogle.com It is anticipated that this compound could form stable complexes with various main group metals using similar synthetic approaches.
Structure-Property Relationships in Coordination Compounds
The properties of coordination compounds are intrinsically linked to their structure, which is determined by the metal ion and the ligand's characteristics. For complexes of this compound, the electron-withdrawing nature of the bromine and chlorine substituents is expected to play a crucial role.
The presence of halogens on the pyridine ring influences the electronic properties of the ligand, which in turn affects the stability, redox potentials, and photophysical properties of the metal complexes. researchgate.net For example, in iridium(III) complexes, modifying the electronic properties of the picolinate ancillary ligand can tune the emission color and efficiency of the phosphorescent material. researchgate.net Studies on 6-bromopicolinic acid have shown that its metal complexes with Mn(II) and Zn(II) exhibit significant nonlinear optical (NLO) properties, making them potential candidates for optical materials. The enhanced electronic effects from the two halogen atoms on this compound could potentially lead to even more pronounced NLO activity in its coordination compounds. Furthermore, the steric bulk of the substituents can influence the crystal packing and favor specific molecular structures, such as mononuclear complexes over polymeric chains.
Crystallographic Investigations
No crystallographic data for metal complexes of this compound were found in the available literature.
Optical and Electrical Conductivity Studies
No studies detailing the optical or electrical conductivity properties of metal complexes involving this compound have been identified.
Magnetic Moment Studies
No research pertaining to the magnetic moments of metal complexes formed with this compound could be located.
Thermogravimetric Analysis and Thermal Stability
There is no available information on the thermogravimetric analysis or thermal stability of metal complexes derived from this compound.
Applications in Advanced Materials and Chemical Building Blocks
Pharmaceutical Synthesis Intermediates
The pyridine (B92270) nucleus is a common scaffold in a wide array of pharmaceutical compounds. Halogenated derivatives like 6-Bromo-5-chloropicolinic acid are particularly sought after as they provide handles for cross-coupling reactions and other modifications to build intricate molecular frameworks.
In the field of drug discovery, the availability of diverse and functionalized building blocks is paramount. This compound offers medicinal chemists a platform to introduce a substituted pyridine moiety into potential drug candidates. The differential reactivity of the bromo and chloro substituents can be exploited to achieve selective transformations, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. The presence of the carboxylic acid group further adds to its utility, providing a site for amide bond formation, a common linkage in many drug molecules.
The general class of brominated and chlorinated pyridine carboxylic acids are recognized as important intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs. chemimpex.com
Table 1: Key Pharmaceutical Scaffolds Incorporating Pyridine Derivatives
| Scaffold Class | Therapeutic Area | Role of Pyridine Moiety |
| Pyridine Carboxamides | Oncology, Infectious Diseases | Core structural component, interaction with biological targets |
| Bipyridines | Cardiovascular, Neurology | Ligands for metal-based drugs, enzyme inhibitors |
| Fused Pyridines | Various | Forms bicyclic and tricyclic systems with diverse biological activities |
This table provides a general overview of the importance of pyridine scaffolds in pharmaceuticals, a class to which derivatives of this compound belong.
While a direct synthetic route from this compound to the complex molecule Omipalisib (GSK2126458), a potent PI3K and mTOR inhibitor, is not explicitly detailed in publicly accessible documents, the synthesis of Omipalisib relies on a structurally related intermediate, 6-bromo-4-iodoquinoline. atlantis-press.com The synthesis of this key intermediate involves multiple steps starting from simpler precursors. atlantis-press.com This underscores the significance of halogenated aromatic and heteroaromatic building blocks in the construction of complex, multi-cyclic drug molecules like Omipalisib. The principles of using such halogenated intermediates are directly applicable to this compound for the synthesis of other complex targets.
Agrochemical and Herbicide Development
The picolinic acid structural motif is the backbone of a major class of synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants. nih.gov The development of new and more effective herbicides is a continuous effort in the agrochemical industry to manage weed resistance and improve crop yields.
Recent research has focused on synthesizing novel picolinic acid derivatives with aryl-substituted pyrazolyl or indazolyl groups at the 6-position, demonstrating the ongoing innovation in this area. nih.govresearchgate.netresearchgate.net These studies highlight the importance of having versatile building blocks like this compound to enable the synthesis and evaluation of new generations of herbicidal compounds.
Table 2: Examples of Picolinic Acid-Based Herbicides
| Herbicide Name | Key Structural Features | Mode of Action |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | Synthetic Auxin |
| Clopyralid | 3,6-dichloropicolinic acid | Synthetic Auxin |
| Aminopyralid | 4-amino-3,6-dichloropicolinic acid | Synthetic Auxin |
| Halauxifen-methyl | Aryl-picolinate | Synthetic Auxin |
| Florpyrauxifen-benzyl | Aryl-picolinate | Synthetic Auxin |
This table illustrates the importance of the picolinic acid scaffold in commercial herbicides. This compound represents a building block for creating novel analogs within this class.
Beyond herbicides, halogenated pyridine derivatives serve as crucial intermediates in the broader pesticide market. gugupharm.com The reactivity of the carbon-halogen bonds allows for their conversion into a variety of other functional groups, making them versatile precursors for different types of pesticides, including insecticides and fungicides. The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of more complex pesticide intermediates, contributing to the development of effective crop protection solutions. chemimpex.com The general utility of brominated pyridine carboxylic acids in formulating effective agrochemicals is well-recognized. chemimpex.com
Catalysis and Ligand Design
This compound, a halogenated derivative of pyridine-2-carboxylic acid, possesses a unique combination of functional groups that make it a compound of significant interest in the fields of catalysis and coordination chemistry. The pyridine nitrogen, the carboxylic acid group, and the bromo and chloro substituents on the aromatic ring all contribute to its versatile chemical behavior.
Organocatalytic Applications
While specific organocatalytic applications of this compound are not extensively documented, its structural features suggest potential roles in this field. Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The presence of halogen atoms (bromine and chlorine) on the picolinic acid backbone is particularly noteworthy.
Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom is attracted to a nucleophilic site. mdpi.com This strong, directional interaction has been increasingly exploited in designing organocatalysts. mdpi.comnih.gov Halogen-based Lewis acids can activate substrates in organic transformations. mdpi.com Theoretical studies have shown that halogen, chalcogen, and pnictogen bond donors can be effective in halide abstraction reactions, providing an alternative to traditional hydrogen bond-based catalysis. researchgate.net The bromine and chlorine atoms in this compound can potentially act as halogen bond donors, facilitating reactions by stabilizing transition states or activating electrophiles.
Furthermore, picolinic acid derivatives, specifically picolinamides, have been employed as chiral Lewis base catalysts in reactions, sometimes immobilized on polymer supports for ease of separation. mdpi.com This indicates that the picolinic acid scaffold is a viable platform for developing new catalytic systems.
Interactive Data Table: Potential Organocatalytic Interactions
| Interaction Type | Functional Group Responsible | Potential Role in Catalysis |
| Halogen Bonding | 6-Bromo, 5-Chloro | Activation of Lewis basic substrates |
| Hydrogen Bonding | 2-Carboxylic Acid | Proton donation, substrate orientation |
| Lewis Base Activity | Pyridine Nitrogen | Activation of electrophiles |
Ligands for Functional Metal Complexes
Picolinic acid and its derivatives are well-established as effective ligands in coordination chemistry. wikipedia.org They typically act as bidentate chelating agents, coordinating to metal ions through the pyridine nitrogen and one of the carboxylate oxygen atoms. orientjchem.orgsjctni.edu This N,O-chelation forms a stable five-membered ring with the metal center, a structural motif found in numerous functional metal complexes. sjctni.edu
The introduction of halogen substituents onto the picolinic acid ring, as in this compound, can significantly modulate the properties of the resulting metal complexes. The electron-withdrawing nature of bromine and chlorine atoms influences the electron density on the pyridine ring, which in turn affects:
Lewis Basicity: The basicity of the pyridine nitrogen is altered, impacting the strength of the metal-ligand bond.
Electrochemical Properties: The redox potential of the metal center can be tuned. Studies on chromium complexes with picolinate (B1231196) ligands have shown that the electrochemical behavior is modulated by proton-coupled electron transfer (PCET) processes. researchgate.net
Picolinic acid forms stable complexes with a wide range of transition metals, including cobalt, manganese, nickel, copper, and zinc. orientjchem.orgresearchgate.net The geometry of these complexes is often octahedral or distorted octahedral. orientjchem.orgsjctni.eduresearchgate.net The specific halogen substituents in this compound could be leveraged to fine-tune the steric and electronic environment around the metal center, potentially leading to complexes with tailored catalytic, magnetic, or optical properties. For instance, the beneficial effect of halogen substituents on the properties of metal complexes has been noted in other systems, such as 5-chloro-8-hydroxyquinoline (B194070) ligands. mdpi.com
Interactive Data Table: Metal Complexes with Picolinate Ligands
| Metal Ion | Typical Coordination Geometry | Reference |
| Cobalt(II) | Octahedral | orientjchem.orgresearchgate.net |
| Nickel(II) | Octahedral | orientjchem.orgresearchgate.net |
| Copper(II) | Distorted Octahedral | orientjchem.orgresearchgate.net |
| Manganese(II) | Octahedral | researchgate.net |
| Zinc(II) | Octahedral | researchgate.net |
| Mercury(II) | Distorted Tetrahedron / Square-Pyramidal | nih.gov |
Role in Molecular Switches and Devices
The picolinic acid framework is a promising candidate for the design of molecular switches. Theoretical studies have explored the photoswitching properties of 3-hydroxy-picolinic acid, which can undergo an excited-state intramolecular double proton transfer (d-ESIPT). aip.orgnih.gov This process allows the molecule to switch reversibly between two stable tautomeric forms upon optical excitation, representing a potential logical "zero" and "one" for molecular-level data storage. aip.org
The efficiency and properties of such molecular switches can be tuned by chemical substitutions on the molecular frame. aip.orgnih.gov The research on 3-hydroxy-picolinic acid demonstrated that applying both electron-donating and electron-withdrawing groups can enhance key properties, such as the thermal stability of the isomers and the efficiency of the photochemical switching process. nih.gov
While this compound does not possess the hydroxyl group necessary for the d-ESIPT mechanism, its core structure is relevant. The bromo and chloro substituents are strongly electron-withdrawing, and their presence on the picolinic acid ring could be used to modulate the electronic landscape of more complex derivatives designed for molecular switching. By strategically incorporating this halogenated building block into larger systems, it may be possible to control the energy levels of molecular orbitals and influence the pathways of photo-induced state transitions.
Organic Electronic Materials and Semiconductors
The unique electronic properties of halogenated aromatic compounds make them valuable components in the field of organic electronics. This compound, as a functionalized pyridine derivative, serves as a potential building block for more complex organic electronic materials.
Small Molecule Semiconductor Building Blocks
Small molecule organic semiconductors are of great interest due to their well-defined structures, high purity, and tunable electronic properties. A common strategy for creating novel semiconductor materials involves the use of palladium- or copper-catalyzed cross-coupling reactions to extend π-conjugated systems.
Halogenated aromatic compounds are key precursors in these synthetic routes. The bromine and chlorine atoms on this compound can serve as reactive handles for various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing it to be integrated into larger, π-conjugated architectures. Pyridine-based units are often incorporated into organic semiconductors to modify their electron-transport characteristics and energy levels. The combination of a pyridine ring, a carboxylic acid, and two different halogen atoms makes this compound a versatile building block for creating a diverse library of new materials.
Interactive Data Table: Features for Semiconductor Building Blocks
| Structural Feature | Potential Synthetic Utility | Impact on Material Properties |
| Bromo and Chloro groups | Sites for cross-coupling reactions | Influences molecular packing, electron affinity |
| Pyridine Ring | Electron-deficient aromatic system | Can enhance electron transport (n-type character) |
| Carboxylic Acid group | Can be modified for solubility or anchoring to surfaces | Affects processing and thin-film morphology |
Dielectric Properties for Electronic Applications
The dielectric properties of a material are crucial for its application in electronic components like capacitors and transistors. While the specific dielectric constant of this compound is not widely reported, its molecular structure allows for general inferences. The molecule possesses a significant dipole moment due to the presence of the electronegative nitrogen, oxygen, chlorine, and bromine atoms.
In the solid state, the ability of these molecules to self-assemble through hydrogen bonding (via the carboxylic acid) and potentially halogen bonding can lead to ordered structures with specific dielectric responses. The electronic and optical properties of materials containing picolinate can be tuned through chemical substitutions. For instance, in aluminum complexes, substitutions on the picolinate ligand can shift absorption and emission spectra, which is a result of changes in the material's electronic structure. nih.gov This principle of tunability suggests that the dielectric properties could also be engineered through synthetic modification of the picolinic acid backbone, although further experimental investigation is required in this area.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic methodologies is paramount for the broader application of 6-bromo-5-chloropicolinic acid. Future research is anticipated to focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways.
Current synthetic approaches often rely on multi-step processes that may involve harsh reagents and generate significant waste. Emerging trends in green chemistry are likely to steer the development of new synthetic routes. rsc.org For instance, transition-metal-free decarboxylative halogenation of picolinic acids presents a more sustainable alternative to traditional methods. rsc.org Furthermore, the use of enzymatic catalysis, such as the one-step production of picolinic acids from 2-aminophenols using 2-aminophenol (B121084) 1,6-dioxygenase, offers a highly specific and environmentally friendly approach that could be adapted for halogenated precursors. oup.com
Future research could also explore flow chemistry for the synthesis of this compound. This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, will also be a key area of investigation to streamline the production process. researchgate.net
| Synthetic Approach | Potential Advantages | Relevant Research Area |
| Green Chemistry | Reduced waste, use of safer reagents | Transition-metal-free reactions rsc.org |
| Enzymatic Synthesis | High specificity, mild reaction conditions | Biocatalysis oup.com |
| Flow Chemistry | Enhanced control, scalability, and safety | Continuous manufacturing |
| One-Pot Synthesis | Increased efficiency, reduced purification steps | Multi-component reactions researchgate.net |
Exploration of Bioactive Derivatives and Their Mechanisms
The inherent structural features of this compound make it a compelling starting point for the discovery of novel bioactive molecules. Picolinic acid and its derivatives have a well-documented history of biological activity, including applications as herbicides, anticancer agents, and anti-inflammatory compounds. google.comnih.govnih.gov
Future research will likely focus on the synthesis and biological evaluation of a diverse library of derivatives. For instance, the carboxylic acid group can be readily converted into esters, amides, and other functional groups, allowing for the fine-tuning of physicochemical properties and biological activity. A recent patent highlights the use of this compound in the synthesis of ABL inhibitors, suggesting its potential in developing targeted cancer therapies. google.com
The exploration of its potential as an agrochemical is also a promising avenue. Substituted picolinic acids are known to act as herbicides, and the unique halogenation pattern of this compound could lead to the development of new crop protection agents with improved efficacy and selectivity. nih.gov Research in this area would involve screening derivatives for their herbicidal activity against various weed species and elucidating their mode of action. google.com
Advanced Computational Modeling for Predictive Design
Computational chemistry is an increasingly indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling will play a crucial role in predicting the properties of its derivatives and guiding synthetic efforts.
Density Functional Theory (DFT) and other quantum mechanical methods can be employed to study the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netnih.gov This understanding can help in predicting how modifications to the structure will affect its biological activity or material properties. For example, computational docking studies can be used to predict the binding affinity of derivatives to specific biological targets, such as enzymes or receptors, thereby prioritizing the synthesis of the most promising candidates. pensoft.net
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, accelerating the discovery process.
| Computational Technique | Application in Research | Potential Outcome |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Understanding of chemical properties researchgate.netnih.gov |
| Molecular Docking | Prediction of binding to biological targets | Prioritization of synthetic candidates pensoft.net |
| QSAR Modeling | Correlation of structure with activity | Predictive design of new bioactive molecules |
Integration into Multi-component Systems for Enhanced Functionality
The functional groups present in this compound make it an ideal building block for the construction of more complex molecular architectures and functional materials. Future research is expected to explore its integration into multi-component systems to create materials with enhanced or novel properties.
One promising area is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, catalysis, and sensing. The specific electronic and steric properties imparted by the bromo and chloro substituents could lead to the formation of MOFs with unique topologies and functionalities. acs.org
Another emerging trend is the use of picolinic acids to functionalize nanomaterials, such as titanium-oxide clusters, for applications in photocatalysis. rsc.org By incorporating this compound onto the surface of these nanomaterials, it may be possible to tune their electronic properties and enhance their catalytic efficiency. The use of picolinic acid derivatives in multi-component reactions to synthesize complex heterocyclic compounds is also an active area of research that could be extended to this molecule. rsc.orgbeilstein-journals.org
Scalable Production Methodologies
For any chemical compound to have a significant real-world impact, its production must be scalable in a cost-effective and sustainable manner. While initial research may focus on laboratory-scale synthesis, future efforts will need to address the challenges of large-scale production of this compound.
This will involve optimizing reaction conditions, identifying robust and inexpensive starting materials, and developing efficient purification techniques. Process analytical technology (PAT) can be implemented to monitor and control the manufacturing process in real-time, ensuring consistent quality and yield. The development of scalable synthetic routes for related 6-aryl-4-aminopicolinates from 6-bromo-4-aminopicolinates suggests that similar strategies could be applied. google.com
Furthermore, a thorough understanding of the process chemistry, including potential hazards and by-product formation, will be crucial for ensuring the safety and sustainability of the manufacturing process. The development of a robust and scalable synthesis will be a critical step in translating the potential of this compound from the laboratory to industrial applications. wiley-vch.de
Q & A
Q. How can researchers design enzymatic assays to study interactions between this compound and β-glucuronidases?
- Methodology :
- Substrate Design : Use fluorogenic/colorimetric substrates (e.g., 5-bromo-4-chloro-3-indolyl glucuronide) to monitor enzymatic cleavage via UV-Vis or fluorescence .
- Inhibition Studies : Measure IC₅₀ values using dose-response curves. Competitive vs. non-competitive inhibition is distinguished via Lineweaver-Burk plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
